Sub-nanomolar HDAC6 Inhibition and 300-Fold Selectivity Over HDAC1 Compared to Non-Selective Pan-HDAC Inhibitors
N-(1H-indol-6-yl)acetamide demonstrates potent and highly selective inhibition of HDAC6, a key differentiator from broad-spectrum HDAC inhibitors like Vorinostat (SAHA). The compound inhibits HDAC6 with an IC₅₀ of 25 nM, whereas its inhibitory activity against HDAC1 is over 300-fold weaker, with an IC₅₀ of 7,490 nM [1]. A separate assay confirms HDAC6 inhibition with an IC₅₀ of 14 nM [2]. This stark contrast in potency enables targeted modulation of the acetylome, minimizing the off-target transcriptional effects and associated toxicities often observed with pan-HDAC inhibitors.
| Evidence Dimension | Inhibitory potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 25 nM [1] / 14 nM [2]; HDAC1 IC₅₀ = 7,490 nM [1] |
| Comparator Or Baseline | Pan-HDAC inhibitor Vorinostat (SAHA) inhibits HDAC1, 2, 3, and 6 with similar nanomolar potency, lacking the high isoform selectivity observed here. |
| Quantified Difference | N-(1H-indol-6-yl)acetamide is >299-fold (based on 7,490/25) to >535-fold (based on 7,490/14) more selective for HDAC6 over HDAC1. |
| Conditions | In vitro enzymatic assays using recombinant human HDAC1 and HDAC6 proteins and fluorogenic substrates [1][2]. |
Why This Matters
For procurement decisions, this validates the selection of this specific compound for projects requiring isoform-selective HDAC6 tool compounds, enabling cleaner target validation studies and potentially safer therapeutic development compared to pan-HDAC inhibitors.
- [1] BindingDB. (n.d.). BDBM50517565: Histone deacetylase 6 and 1 inhibition data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517565 View Source
- [2] BindingDB. (n.d.). BDBM50517565: Histone deacetylase 6 inhibition data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517565 View Source
